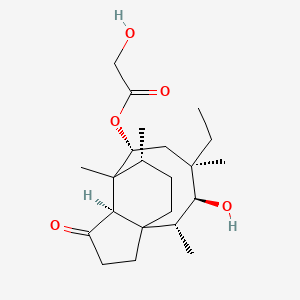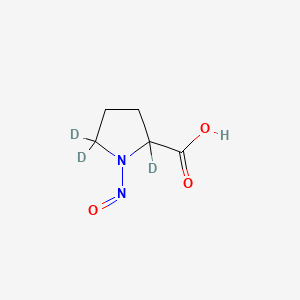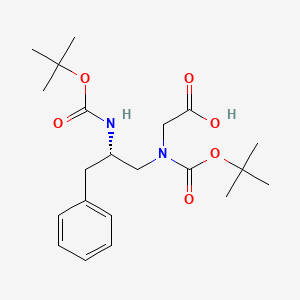
2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid
Overview
Description
(R,S)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N is a labeled analogue of the compound (RS)-AMPA. This compound is significant in the field of neuroscience as it acts as an agonist for the AMPA glutamatergic ionotropic receptor. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies in metabolic pathways and receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N involves the incorporation of stable isotopes into the molecular structure. The general synthetic route includes the formation of the isoxazole ring followed by the introduction of the amino and hydroxy groups. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound requires stringent control over reaction conditions to ensure the purity and correct isotopic labeling. The process involves multiple steps, including the synthesis of precursor molecules, isotopic labeling, and final assembly of the compound. The production is carried out in specialized facilities equipped to handle isotopic materials and ensure compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with different functional groups attached to the isoxazole ring. These derivatives are useful for studying the structure-activity relationships and receptor interactions.
Scientific Research Applications
(R,S)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and in the study of reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of amino acids and neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying neurological disorders.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
Mechanism of Action
The compound exerts its effects by acting as an agonist for the AMPA receptor, a type of glutamate receptor in the brain. Upon binding to the receptor, it induces a conformational change that allows the flow of ions, leading to neuronal excitation. This mechanism is crucial for synaptic transmission and plasticity, which are essential for learning and memory.
Comparison with Similar Compounds
Similar Compounds
(RS)-AMPA: The unlabeled version of the compound, also an agonist for the AMPA receptor.
Kainic Acid: Another agonist for glutamate receptors but with different receptor subtype specificity.
Quisqualic Acid: A compound with similar receptor activity but different chemical structure.
Uniqueness
(R,S)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies in metabolic pathways and receptor interactions. This labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.
Properties
IUPAC Name |
2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-QIOHBQFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[13CH]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)
![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)






![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone](/img/structure/B565330.png)




